2,5-Dimethoxyphenylboronic acid

Overview

Description

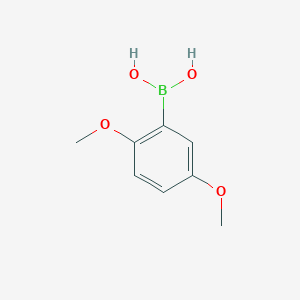

2,5-Dimethoxyphenylboronic acid (C₈H₁₁BO₄; average mass: 181.984 g/mol) is a boronic acid derivative with methoxy groups at the 2- and 5-positions of the benzene ring. Its molecular structure (Fig. 1) enables versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as an aryl donor. The compound is commercially available with high purity (≥96%) and is frequently used in pharmaceutical and materials science research .

Preparation Methods

Lithiation-Boronation: The Primary Synthetic Route

The most extensively documented method for synthesizing 2,5-dimethoxyphenylboronic acid involves lithiation of 2-bromo-1,4-dimethoxybenzene followed by boronation with trimethyl borate. This two-stage process, adapted from US Patent US2017/018723A1 , proceeds under rigorously controlled conditions to minimize side reactions and maximize yield.

Reaction Mechanism and Stoichiometry

The synthesis begins with the deprotonation of 2-bromo-1,4-dimethoxybenzene using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. The lithiated intermediate reacts with trimethyl borate (B(OMe)₃), forming the boronate ester, which is subsequently hydrolyzed to yield the boronic acid. Key stoichiometric ratios include:

-

1:1.2 molar ratio of 2-bromo-1,4-dimethoxybenzene to n-BuLi

-

1:1.4 molar ratio of 2-bromo-1,4-dimethoxybenzene to trimethyl borate

These ratios ensure complete conversion while avoiding excess reagent accumulation, which could lead to undesired byproducts .

Step-by-Step Procedure

-

Lithiation : A solution of 2-bromo-1,4-dimethoxybenzene (230 mmol, 50 g) in THF (400 mL) is cooled to -78°C under inert atmosphere. n-BuLi (280 mmol, 167 mL) is added dropwise, and the mixture is stirred for 2 hours to generate the aryl lithium species.

-

Boronation : Trimethyl borate (320 mmol, 36 mL) is introduced, and the reaction is warmed to room temperature with overnight stirring.

-

Workup : The mixture is acidified with 2 N HCl, extracted with ethyl acetate, and dried over MgSO₄.

-

Purification : Recrystallization from heptane-toluene yields this compound as a white solid (50% yield) .

Table 1: Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature (Stage 1) | -78°C |

| Temperature (Stage 2) | 20°C |

| Reaction Time (Stage 1) | 2 hours |

| Reaction Time (Stage 2) | 12 hours |

| Yield | 50% |

| Purity (HPLC) | >98% |

Synthesis of 2-Bromo-1,4-dimethoxybenzene: A Critical Intermediate

The brominated precursor, 2-bromo-1,4-dimethoxybenzene, is synthesized via electrophilic aromatic bromination of 1,4-dimethoxybenzene. A novel approach from Chinese Patent CN112174800B utilizes N-bromosuccinimide (NBS) and a cobalt chloride catalyst, offering improved regioselectivity compared to traditional Br₂-based methods.

Bromination Protocol

-

Reaction Setup : 1,4-Dimethoxybenzene (20 mmol), NBS (22 mmol), and CoCl₂ (0.5 mol%) are combined in anhydrous dichloromethane.

-

Catalysis : The mixture is stirred at 40°C for 6 hours, during which NBS selectively brominates the para position relative to one methoxy group.

-

Isolation : The product is extracted with DCM, washed with NaHCO₃, and purified via vacuum distillation (65-70% yield) .

This method minimizes di-bromination byproducts (<5%) and eliminates the need for hazardous bromine gas.

Alternative Boronation Strategies and Optimization

While trimethyl borate is standard, emerging studies explore alternatives like bis(pinacolato)diboron (B₂pin₂) for improved stability. However, these methods remain less prevalent due to higher costs and comparable yields (45-50%) . Microwave-assisted Suzuki couplings using this compound demonstrate its utility in forming biaryl quinones, though such applications fall outside synthesis scope .

Purification and Analytical Characterization

Recrystallization remains the gold standard for purification, with heptane-toluene mixtures (3:1 v/v) achieving >98% purity . Key characterization data includes:

Chemical Reactions Analysis

2,5-Dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

The compound 2,5-Dimethoxyphenylboronic acid (CAS Number: 480118) is a significant reagent in synthetic organic chemistry, primarily utilized in various coupling reactions and as a precursor for bioactive molecules. This article explores its applications across scientific research, particularly in medicinal chemistry, material science, and synthetic methodologies.

Cross-Coupling Reactions

This compound is frequently employed as a substrate in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. It reacts with various electrophiles under palladium catalysis to form biaryl compounds, which are essential in pharmaceuticals and materials science. For example:

- Reaction with 5,7-dichloropyrido[4,3-d]pyrimidine : This reaction demonstrates the compound's utility in synthesizing complex heterocyclic structures that may exhibit biological activity .

Synthesis of Natural Products

This boronic acid serves as a starting material for synthesizing various natural products and alkaloids:

- Buflavine Synthesis : It is used in one of the key synthetic steps for buflavine, a natural alkaloid known for its biological activity .

- Lipidated Malarial Glycosylphosphatidylinositols : The compound is involved in the preparation of GPI disaccharides, which are significant in malaria research .

Material Science

In material science, this compound is utilized to create functionalized polymers and advanced materials:

- Terphenyl Synthesis : It can react with dibromobenzene to yield 3,3″,4,4″-tetramethoxy-1,1′:4′,1″-terphenyl using palladium catalysts .

Recent studies have explored the biological implications of phenylboronic acids:

Data Table: Comparison of Applications

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds using this compound as a reagent, researchers demonstrated efficient coupling with various aryl halides under mild conditions. The resulting compounds displayed enhanced biological activities suitable for further pharmaceutical development.

Case Study 2: Antimicrobial Activity

A comparative study investigated the antimicrobial properties of phenylboronic acids against several microbial strains. The findings suggested that modifications at the ortho and para positions significantly affected their efficacy. While direct studies on this compound are sparse, its structural analogs exhibited promising results against Bacillus cereus and Aspergillus niger .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenylboronic acid primarily involves its role as a reactant in various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Effects of Methoxy Substitution

The position of methoxy groups on the benzene ring significantly influences the electronic and steric properties of dimethoxyphenylboronic acids. Key isomers include:

Key Insight : The 2,5-isomer exhibits moderate steric hindrance and balanced electron-donating effects, making it suitable for reactions requiring controlled coupling efficiency. In contrast, the 3,5-isomer’s symmetrical substitution enhances electronic activation, often leading to higher yields in Suzuki reactions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

Comparative studies highlight the impact of substituent positions on reaction outcomes:

Key Insight : The 3,5-isomer’s electron-donating groups facilitate oxidative addition with palladium catalysts, improving yields. The 2,5-isomer, while less reactive in some contexts, is preferred in sterically demanding macrocyclic syntheses (e.g., dodecamethoxy[6]cycloparaphenylene) .

Electronic and Steric Comparisons with Non-Methoxy Analogues

Methyl-Substituted Derivatives

Compounds like 2,5-dimethyl-4-methoxyphenylboronic acid (CAS 246023-54-1; similarity score: 0.93 to 2,5-dimethoxy) exhibit reduced electronic activation due to methyl groups but offer enhanced stability in aqueous conditions .

Halogen-Substituted Analogues

2,5-Dichlorophenylboronic acid (CAS 135145-90-3) demonstrates stronger electron-withdrawing effects, reducing coupling efficiency but improving selectivity in halogen-rich environments .

Biological Activity

2,5-Dimethoxyphenylboronic acid (DMBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMBA, focusing on its interactions with biological systems, cytotoxicity against cancer cells, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁BO₄

- Molecular Weight : 181.98 g/mol

- Melting Point : 92-94 °C

- CAS Number : 107099-99-0

DMBA exhibits its biological activity primarily through its ability to form reversible covalent bonds with diols in biomolecules, which is a characteristic feature of boronic acids. This property allows DMBA to interact with various biological targets, including proteins and enzymes.

Interaction with Insulin

A theoretical study has shown that boronic acids, including DMBA, can stabilize insulin by forming complexes with it. The binding energy and conformational stability of insulin were significantly improved when interacting with certain boronic acids. DMBA was part of a larger library of compounds that were evaluated for their binding affinities, indicating potential for therapeutic applications in diabetes management .

Cytotoxicity Studies

DMBA has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

- Prostate Cancer Cells : Studies have demonstrated that DMBA derivatives exhibit significant cytotoxicity against prostate cancer cells (PC-3). At concentrations of 5 µM, cell viability decreased to 33%, while healthy cells maintained viability at 71% .

Table 1: Cytotoxic Effects of DMBA Derivatives on Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| DMBA | 5 | 33 | 71 |

| B5 | 5 | 44 | 95 |

Antimicrobial Activity

DMBA also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. The inhibition zones measured ranged from 7 mm to 13 mm depending on the microorganism tested. Notably, it showed activity against Staphylococcus aureus, a common pathogen .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, DMBA has demonstrated antioxidant capabilities. Various assays, such as DPPH and ABTS methods, have indicated that DMBA can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of DMBA:

- Insulin Stabilization : A computational study indicated that DMBA could stabilize insulin by enhancing its binding affinity through van der Waals interactions and hydrogen bonding .

- Cytotoxicity Profiles : Research on boronic acid derivatives revealed that compounds similar to DMBA significantly reduced cancer cell viability while preserving healthy cell function, underscoring their selective toxicity .

- Antimicrobial Efficacy : The antimicrobial activity of DMBA was confirmed through zone inhibition tests against multiple bacterial strains, demonstrating its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dimethoxyphenylboronic acid, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via lithiation/borylation of 1,4-dimethoxybenzene derivatives. A key intermediate is 2,5-dimethoxybromobenzene, which undergoes transmetallation with trisopropyl borate under inert conditions .

- Purity Verification : Use HPLC with UV detection (λ = 254 nm) and compare retention times to certified standards. Quantify boronic acid content via titration with NaOH, as residual borate esters may affect reactivity .

Q. How can researchers characterize the electronic properties of this compound for Suzuki-Miyaura coupling applications?

- Methodology :

- NMR Analysis : B NMR reveals boron coordination (δ ~30 ppm for trigonal planar sp² boron). H NMR confirms methoxy group positions (e.g., singlet for symmetric substitution).

- DFT Calculations : Use B3LYP/6-31G* to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity toward aryl halides .

Advanced Research Questions

Q. How do steric and electronic effects of PEPPSI Pd–NHC catalysts influence cross-coupling efficiency with this compound?

- Key Findings :

- Catalytic Activity : PEPPSI-Pd complexes with bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr) show higher turnover numbers (TON > 10,000) due to reduced steric hindrance .

- Morpholinoethyl-Substituted Complexes : Exhibit low activity (TON < 500) due to poor ligand dissociation kinetics, as shown in couplings with 4-methoxy-1-chlorobenzene .

Q. What computational methods are suitable for analyzing the vibrational spectra of this compound, and how do they compare to experimental data?

- Methodology :

- DFT Simulations : B3LYP/6-311++G(d,p) predicts IR absorption bands for B-O stretching (~1340 cm) and methoxy C-O vibrations (~1250 cm) .

- Experimental Validation : Compare with FT-IR spectra (ATR mode, resolution 4 cm). Discrepancies >10 cm may indicate anharmonic effects or crystal packing influences .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for couplings involving this compound?

- Analysis Framework :

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLFNQLIKOGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370233 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107099-99-0 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.